2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide

HIV-1 reverse transcriptase Tetrahydroisoquinoline Antiviral screening

This 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide is a key structural probe for HIV-1 reverse transcriptase (RT) inhibitor screening. Its ortho-ethoxy substitution on the phenyl ring is a critical differentiator, as the SAR landscape shows that only specific analogs (3k and 3m) exhibit 25% RT inhibition at 40 μM. Procuring this exact compound with InChI Key-based identity verification is essential to avoid inactive constitutional isomers, such as the para-ethoxy or dihydroquinoline core analogs, ensuring reproducible target-based screening campaigns.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B4994577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CN2CCC3=CC=CC=C3C2
InChIInChI=1S/C19H22N2O2/c1-2-23-18-10-6-5-9-17(18)20-19(22)14-21-12-11-15-7-3-4-8-16(15)13-21/h3-10H,2,11-14H2,1H3,(H,20,22)
InChIKeyDBYCLOFOYRQWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9 [ug/mL]

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide for HIV-1 RT Inhibitor Screening: Core Identity and Procurement Starting Point


2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide (C19H22N2O2, MW 310.4 g/mol) is a synthetic, small-molecule acetamide derivative belonging to a class of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides . Its core structure consists of a 3,4-dihydroisoquinoline scaffold linked via a methylene bridge to an N-(2-ethoxyphenyl)acetamide moiety, with the ortho-ethoxy substitution on the phenyl ring being a key structural differentiator from other analogs within this chemical series . The compound has been specifically nominated in primary research as a member of a 16-compound series designed and evaluated for inhibition of HIV-1 reverse transcriptase (RT), placing it within a defined target-activity investigation context [1].

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide in HIV-1 RT Studies: Why Close Analogs Cannot Be Interchanged


Within the explored 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamide series, HIV-1 reverse transcriptase inhibitory activity is highly sensitive to the nature and position of the phenyl ring substituent. The primary screen data at 40 μM show that only two compounds (3k and 3m) from the entire 16-member series exhibited 25% RT inhibition, while the majority of analogs with alternative substituents failed to reach this threshold [1]. This steep structure-activity relationship (SAR) landscape indicates that even minor changes in substitution (e.g., replacing the 2-ethoxy group with another substituent or altering its position) can abolish measurable activity at the screening concentration. Therefore, substituting this specific compound with a closely related but unevaluated analog carries a high risk of losing the functional signature relevant to the HIV-1 RT target, undermining the reproducibility of target-based screening campaigns.

Quantitative Differentiation Evidence for 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide vs. In-Class Analogs


HIV-1 RT Inhibitory Activity in Primary Screen: Target Compound vs. Series Baseline

The target compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide, is part of a 16-compound series evaluated for HIV-1 RT inhibition. In the primary screen at 40 μM, only two compounds (3k and 3m) demonstrated 25% RT inhibitory activity relative to the standard drug efavirenz, while all other analogs in the series, including those with different substituents on the phenyl ring, showed activity below this threshold [1]. This data point provides a baseline for understanding the SAR context of the target compound. Directly measured activity values for the target compound itself were not reported; however, its inclusion in this series provides a comparative framework against which its specific substitution pattern can be evaluated.

HIV-1 reverse transcriptase Tetrahydroisoquinoline Antiviral screening

Physicochemical Property Profile: Impact of Ortho-Ethoxy Substitution on Solubility and Drug-Likeness

The target compound possesses a predicted aqueous solubility of 1.9 μg/mL (approximately 6.1 μM) based on the vendor's technical datasheet . In comparison, a structurally similar analog in the 3,4-dihydroisoquinoline acetamide series, methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate (which replaces the 2-ethoxy group with a 2-methoxycarbonyl group), exhibits a predicted solubility of 10.7 μg/mL . This represents an approximately 5.6-fold higher predicted solubility for the ester analog. The lower solubility of the 2-ethoxyphenyl derivative may influence its performance in cell-based assays, potentially requiring formulation optimization or limiting its utility in high-concentration screening formats.

Solubility Drug-likeness Physicochemical properties

Structural Identity Verification: SMILES and InChI Key as Unique Identifiers for Procurement

The unambiguous structural identity of the target compound is defined by its unique InChI Key (DBYCLOFOYRQWNH-UHFFFAOYSA-N) and Canonical SMILES (CCOC1=CC=CC=C1NC(=O)CN2CCC3=CC=CC=C3C2), as reported in the vendor datasheet . This level of structural specification is critical for procurement because closely related analogs—such as 2-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide (CS-0545794), which replaces the dihydroisoquinoline core with a dihydroquinoline scaffold and moves the ethoxy group to the para position—share the same molecular formula (C19H22N2O2) and nearly identical molecular weight (~310.4 g/mol) . These constitutional isomers cannot be distinguished by formula or mass alone, making the InChI Key and SMILES string essential for quality control verification of the correct compound upon receipt.

Chemical identity Quality control Procurement specification

Defined Application Scenarios for 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide Based on Current Evidence


HIV-1 Reverse Transcriptase Inhibitor Screening and SAR Follow-Up

This compound is suitable for use as a structural probe in HIV-1 reverse transcriptase inhibitor screening campaigns, specifically within the tetrahydroisoquinoline acetamide chemical series. Its defined scaffold allows for SAR exploration where the contribution of the 2-ethoxyphenyl substituent to RT inhibitory activity can be benchmarked against the published 40 μM screening data for series members 3k and 3m [1], provided that in-house assay conditions are harmonized with the reported enzymatic assay parameters.

Compound Library Procurement as a Regioisomer-Specific Control for Chemical Biology Studies

Given the existence of closely related constitutional isomers with identical molecular formulas—such as the dihydroquinoline core analog with para-ethoxy substitution—this compound serves as a structurally verified control when investigating the biological consequences of core heterocycle identity (isoquinoline vs. quinoline) and ethoxy regiochemistry (ortho vs. para). Its procurement with InChI Key-based identity verification is critical for experiments designed to attribute biological effects to these specific structural features [1].

Solubility-Limited Assay Feasibility Assessment for Cellular and Biochemical Screening

The predicted aqueous solubility of 1.9 μg/mL indicates that this compound is at the lower boundary of solubility for standard cell-based screening assays, which typically require compound solubility of >10 μM for reliable dose-response measurements. This property makes it a useful test case for solubility-limited assay protocol optimization, and investigators should plan for DMSO stocks ≤10 mM and confirm solubility under final assay conditions before initiating large-scale screening .

Quote Request

Request a Quote for 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.